Disuccinimidyl dodecanoate

Descripción general

Descripción

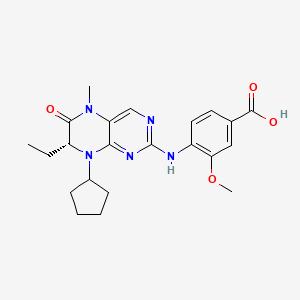

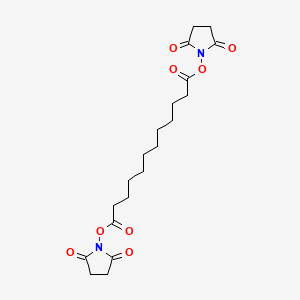

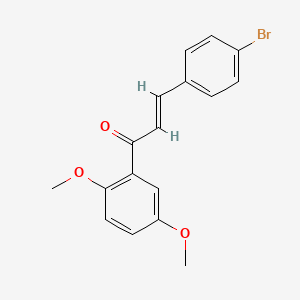

Disuccinimidyl dodecanoate is a compound with the CAS Number: 75472-90-1 and a molecular weight of 424.45 . It is a white to off-white solid and its IUPAC name is 1-({12-[(2,5-dioxo-1-pyrrolidinyl)oxy]-12-oxododecanoyl}oxy)-2,5-pyrrolidinedione .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 59 bonds, including 31 non-H bonds, 6 multiple bonds, 15 rotatable bonds, 6 double bonds, 2 five-membered rings, and 2 hydroxylamines (aliphatic) . The molecule consists of 28 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 8 Oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, the compound may be involved in ketonic decarboxylation, a reaction that has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils, and to produce sustainable ketones .Physical and Chemical Properties Analysis

This compound has a melting point of 155 - 158 C . It is a white to off-white solid and should be stored at 0 - 8 C .Aplicaciones Científicas De Investigación

Biochip-Based Immunoassays

Disuccinimidyl dodecanoate, a derivative of disuccinimidyl tartrate, has been utilized in biochip-based immunoassays. One notable application is in detecting serological status of Borrelia burgdorferi, the bacteria responsible for Lyme borreliosis. Using dithiobis (succinimidyl undecanoate) modified gold surface biochips, researchers have concurrently detected immune responses to a range of Borrelia burgdorferi antigens. This method proved to be a potential alternative to ELISA, offering a promising approach to extend the detection spectrum of infectious antibodies against a panel of Borrelia antigens (Huang et al., 2017). A similar methodology was employed for detecting serum IgG and IgM antibodies against Treponema pallidum pathogens in patients with syphilis (Huang et al., 2016).

Tissue Adhesives and Biocompatibility

This compound derivatives, specifically hydrophobically modified gelatins and disuccinimidyl tartrate, have been developed for use as tissue adhesives. These adhesives are designed to have tissue-penetrating capabilities and high biocompatibility. The hydrophobic groups employed, such as hexanoyl and stearoyl, contribute to the adhesive's bonding strength and biocompatibility. This innovation has potential applications in clinical settings (Matsuda et al., 2012).

Cross-Linking Antibodies to Beads

The cross-linking of antibodies to either Protein A or G agarose beads using disuccinimidyl suberate (DSS) represents another application. DSS, a bifunctional cross-linker, can react with primary amines in proteins to form stable amide bonds. This process creates a reusable resource of antibody and beads for immunoprecipitation of specific proteins, enhancing research capabilities in molecular biology and biochemistry (Decaprio & Kohl, 2019).

Antimicrobial Agents

A series of dodecanoic acid derivatives, closely related to this compound, have been synthesized and evaluated for antimicrobial activity. These derivatives displayed significant activity against various bacterial and fungal strains. This research has paved the way for developing new antimicrobial agents and understanding the structure-activity relationship of these compounds (Sarova et al., 2011).

Mecanismo De Acción

Target of Action

Disuccinimidyl dodecanoate is a derivative of dodecanoic acid, which has been found to possess antibacterial , antifungal , and other activities . The primary targets of this compound are likely to be microbial cells, given the antimicrobial activity of its parent compound, dodecanoic acid .

Mode of Action

It is known that disuccinimidyl linkers, such as this compound, can react with amino-functionalized molecules to form reactive esters . This property allows this compound to interact with its targets and induce changes, potentially contributing to its antimicrobial activity.

Biochemical Pathways

It is known that dodecanoic acid derivatives, including this compound, can have a broad impact on microbial metabolism . These compounds can disrupt normal cellular functions, leading to the death of microbial cells .

Pharmacokinetics

It is known that the high tendency for hydrolysis of disuccinimidyl linkers can affect their bioavailability .

Result of Action

The result of this compound’s action is likely to be the disruption of normal microbial cell functions, leading to cell death . This is based on the known antimicrobial activity of dodecanoic acid, the parent compound of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the high tendency for hydrolysis of disuccinimidyl linkers can affect their stability and efficacy

Análisis Bioquímico

Biochemical Properties

Disuccinimidyl dodecanoate is known to react with primary amines at pH 7-9 to form stable amide bonds . This property allows it to interact with various biomolecules, particularly proteins, which often contain several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to crosslink proteins. For instance, it has been used to irreversibly crosslink intracellular proteins, ‘fixing’ protein interactions and allowing for the identification of weak or transient protein interactions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines, typically found in proteins . This crosslinking can alter the structure and function of proteins, potentially influencing various cellular processes.

Temporal Effects in Laboratory Settings

This compound is known for its stability, which allows for long-term effects on cellular function in both in vitro and in vivo studies . The specific temporal effects can vary depending on the particular proteins being crosslinked and the cellular context.

Transport and Distribution

As a membrane-permeable compound, this compound can be transported across cell membranes and distributed within cells . The specific distribution within cells would depend on the localization of the target proteins.

Subcellular Localization

The subcellular localization of this compound is not fixed but depends on the localization of the proteins it crosslinks. As it is membrane-permeable, it can potentially reach proteins located in various subcellular compartments .

Propiedades

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) dodecanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c23-15-11-12-16(24)21(15)29-19(27)9-7-5-3-1-2-4-6-8-10-20(28)30-22-17(25)13-14-18(22)26/h1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHOFVPJWYPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)

![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)